molecular formula C19H17ClN2O5S B4913918 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(furan-2-ylmethyl)acetamide

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B4913918
M. Wt: 420.9 g/mol
InChI Key: NOGWCQDMURIKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a chlorophenyl group, a sulfamoyl group, a phenoxy group, and a furan-2-ylmethyl group attached to an acetamide backbone. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenylsulfamoyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the chlorophenylsulfamoyl intermediate.

    Coupling with phenoxy group: The intermediate is then reacted with 4-hydroxyphenyl ether under suitable conditions to introduce the phenoxy group.

    Introduction of the furan-2-ylmethyl group: The final step involves the reaction of the intermediate with furan-2-ylmethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetamide: Lacks the furan-2-ylmethyl group.

    2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]-N-(furan-2-ylmethyl)acetamide: Contains a bromophenyl group instead of a chlorophenyl group.

    2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(thiophen-2-ylmethyl)acetamide: Contains a thiophen-2-ylmethyl group instead of a furan-2-ylmethyl group.

Uniqueness

The presence of the furan-2-ylmethyl group in 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(furan-2-ylmethyl)acetamide distinguishes it from similar compounds

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S/c20-14-3-5-15(6-4-14)22-28(24,25)18-9-7-16(8-10-18)27-13-19(23)21-12-17-2-1-11-26-17/h1-11,22H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGWCQDMURIKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.